2-Methylidene-2H-1,3-dithiole
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Overview
Description
1,4-Dithiafulvene is a five-membered heterocyclic compound that has garnered significant attention due to its excellent electron-donating properties. It is often utilized as a functional molecular building block in the design of advanced organic electronic and optoelectronic materials . The compound is a half-unit of tetrathiafulvalene, which has been extensively studied for its electrical conductivity properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dithiafulvene can be synthesized through various methods. One common approach involves the reaction of formyl-, diformyl-, and diacetyl-ferrocene with carbanions generated from specific reagents . Another method includes a one-pot reaction between β-keto esters or dialkyl acetylenedicarboxylates with hydrazines, carbon disulfide, and dialkyl acetylenedicarboxylates in the presence of triethylamine . This reaction proceeds at room temperature and is completed within six hours, producing functionalized pyrazolone-1,4-dithiafulvene hybrids in good yields .
Industrial Production Methods
Industrial production methods for 1,4-dithiafulvene are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiafulvene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is a redox-active compound frequently used in the design of organic electronic materials .
Common Reagents and Conditions
Common reagents used in the reactions involving 1,4-dithiafulvene include hydrazines, carbon disulfide, and dialkyl acetylenedicarboxylates . The reactions are typically carried out at room temperature in the presence of a base such as triethylamine .
Major Products
The major products formed from these reactions include functionalized pyrazolone-1,4-dithiafulvene hybrids and other derivatives that can be used in various applications .
Scientific Research Applications
1,4-Dithiafulvene has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,4-dithiafulvene exerts its effects is primarily through its redox-active properties. The compound can donate electrons, making it an excellent electron donor in various chemical reactions . In the context of organic electronics, it facilitates charge transfer interactions, which are crucial for the functionality of electronic devices .
Comparison with Similar Compounds
Similar Compounds
Tetrathiafulvalene: As the full unit of which 1,4-dithiafulvene is a half, tetrathiafulvalene has been extensively studied for its electrical conductivity properties.
1,3-Dithiol-2-ylidenes: These compounds also exhibit excellent electron donation characteristics and are used in electronic materials.
Uniqueness
1,4-Dithiafulvene is unique due to its specific electron-donating properties and its ability to form stable redox-active materials. Its versatility in forming various derivatives makes it a valuable compound in the field of organic electronics and optoelectronics .
Properties
CAS No. |
5694-57-5 |
---|---|
Molecular Formula |
C4H4S2 |
Molecular Weight |
116.2 g/mol |
IUPAC Name |
2-methylidene-1,3-dithiole |
InChI |
InChI=1S/C4H4S2/c1-4-5-2-3-6-4/h2-3H,1H2 |
InChI Key |
NBNMBFBYRFDTMS-UHFFFAOYSA-N |
Canonical SMILES |
C=C1SC=CS1 |
Origin of Product |
United States |
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